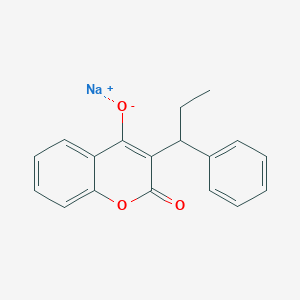
sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate is a complex organic compound belonging to the class of chromen-4-olates This compound is characterized by its unique structure, which includes a chromone core substituted with a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with phenylpropyl bromide in the presence of a base, followed by cyclization to form the chromone core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone-2,3-diones, while reduction can produce dihydrochromones.
Applications De Recherche Scientifique
Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
- 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate
- 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-yl acetate
Comparison: Compared to its analogs, sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate exhibits unique properties due to the presence of the sodium ion. This can influence its solubility, reactivity, and biological activity. For instance, the sodium salt form may have enhanced solubility in aqueous solutions, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C18H15NaO3 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
sodium;2-oxo-3-(1-phenylpropyl)chromen-4-olate |
InChI |
InChI=1S/C18H16O3.Na/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20;/h3-11,13,19H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
WJLGWTMFOUPTMF-UHFFFAOYSA-M |
SMILES canonique |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





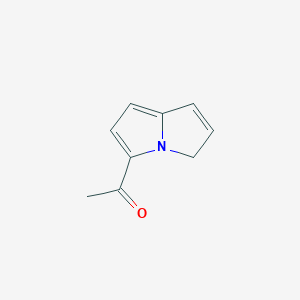

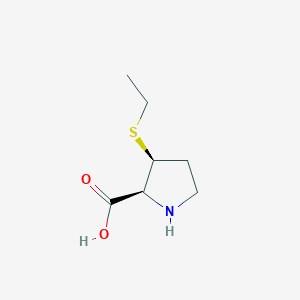
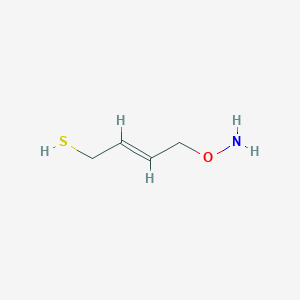
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
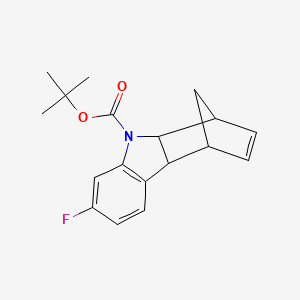
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
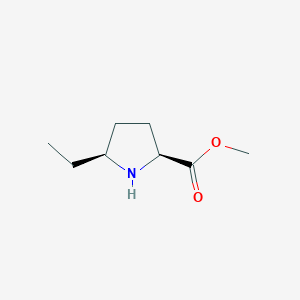
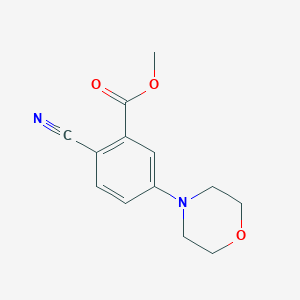
![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
